Osoresnontrine

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

selective phosphodiesterase 9A inhibito

Structure

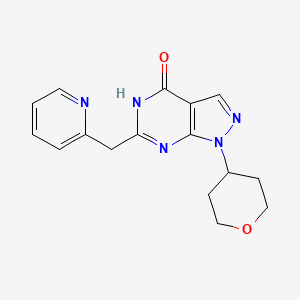

2D Structure

3D Structure

Properties

IUPAC Name |

1-(oxan-4-yl)-6-(pyridin-2-ylmethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c22-16-13-10-18-21(12-4-7-23-8-5-12)15(13)19-14(20-16)9-11-3-1-2-6-17-11/h1-3,6,10,12H,4-5,7-9H2,(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTIJCSHNVZMES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C3=C(C=N2)C(=O)NC(=N3)CC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189767-28-9 | |

| Record name | Osoresnontrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189767289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osoresnontrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-6-(2-pyridinylmethyl)-1-(tetrahydro-2H-pyran-4-yl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSORESNONTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9OC34WOAY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Osoresnontrine: A Technical Overview of its Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Osoresnontrine (BI 409306) is a selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that degrades cyclic guanosine monophosphate (cGMP). Developed by Boehringer Ingelheim, it was investigated as a potential treatment for cognitive impairment in Alzheimer's disease and schizophrenia. The rationale for its development was based on the hypothesis that increasing cGMP levels in the brain could enhance synaptic plasticity and, consequently, improve cognitive functions. Preclinical studies in rodent models demonstrated that this compound could elevate brain cGMP levels, facilitate long-term potentiation (LTP), and improve performance in memory tasks. Despite promising preclinical and early clinical data, Phase II trials in both Alzheimer's disease and schizophrenia did not meet their primary efficacy endpoints, leading to the discontinuation of its development for these indications. This technical guide provides a comprehensive history of the discovery and development of this compound, detailing its mechanism of action, preclinical findings, and clinical trial outcomes.

Introduction: The Rationale for PDE9A Inhibition

The discovery of this compound is rooted in the understanding of the role of the nitric oxide (NO)-cGMP signaling pathway in synaptic plasticity, a fundamental cellular mechanism for learning and memory[1][2]. N-methyl-D-aspartate (NMDA) receptor activation in postsynaptic neurons leads to an influx of calcium, which stimulates nitric oxide synthase (NOS) to produce NO. NO diffuses to the presynaptic terminal, where it activates soluble guanylyl cyclase (sGC) to produce cGMP. This signaling cascade is crucial for inducing long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously[2][3].

Phosphodiesterase 9A (PDE9A) is an enzyme that specifically hydrolyzes cGMP and is highly expressed in brain regions critical for cognition, such as the hippocampus and cortex[4][5]. The central hypothesis was that inhibiting PDE9A would prevent the breakdown of cGMP, thereby amplifying the downstream signaling of the NO pathway, enhancing LTP, and ultimately improving cognitive function[1][6]. This approach was considered a promising novel strategy for treating the cognitive deficits observed in neurodegenerative and psychiatric disorders like Alzheimer's disease and schizophrenia[4][5].

Discovery and Preclinical Development

While specific details regarding the initial lead discovery and optimization of the pyrazolopyrimidinone scaffold leading to this compound are not extensively published in peer-reviewed literature, a key preclinical study by Rapp et al. (2018) provides a detailed pharmacological characterization of the compound[1]. This compound was identified as a potent and selective inhibitor of PDE9A[1].

In Vitro Characterization

In vitro assays confirmed that this compound is a potent inhibitor of both human and rat PDE9A[1]. The selectivity of this compound for PDE9A over other PDE families was a critical aspect of its preclinical profile, minimizing potential off-target effects.

Table 1: In Vitro Inhibitory Potency of this compound [1]

| Target | IC50 (nM) |

| Human PDE9A | 65 |

| Rat PDE9A | 168 |

Preclinical Pharmacology and Efficacy

A crucial step in the preclinical validation of this compound was to demonstrate its ability to engage its target in the central nervous system. Studies in rats showed that oral administration of this compound led to a dose-dependent increase in cGMP levels in both the prefrontal cortex and the cerebrospinal fluid (CSF)[1][6]. This confirmed that the compound could cross the blood-brain barrier and exert its intended pharmacodynamic effect.

Experimental Protocol: cGMP Measurement in Rat CSF and Brain

-

Animal Model: Male Wistar rats.

-

Dosing: Oral administration of BI 409306 or vehicle.

-

Sample Collection: CSF was collected from the cisterna magna, and prefrontal cortex tissue was dissected at specified time points post-dosing.

-

Analysis: cGMP levels were quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. Data were normalized to the total protein concentration in the respective samples.

The primary hypothesis behind PDE9A inhibition was the enhancement of synaptic plasticity. This was tested by evaluating the effect of this compound on LTP in ex vivo hippocampal slices from rats[1]. The study found that this compound significantly enhanced LTP induced by both weak and strong tetanic stimulation, providing direct evidence of its ability to modulate synaptic strength[1].

Experimental Protocol: Ex Vivo Hippocampal LTP

-

Preparation: Coronal brain slices (350-400 µm thick) containing the hippocampus were prepared from male Wistar rats.

-

Incubation: Slices were incubated with various concentrations of BI 409306 or vehicle.

-

Electrophysiology: Field excitatory postsynaptic potentials (fEPSPs) were recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals.

-

LTP Induction: LTP was induced by applying a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz stimulation for 1 second).

-

Measurement: The magnitude of LTP was quantified as the percentage increase in the fEPSP slope from baseline after HFS.

Caption: Mechanism of Action of this compound on Synaptic Plasticity.

To assess the pro-cognitive effects of this compound in vivo, the compound was tested in two different rodent models of memory[1].

-

MK-801-Induced Working Memory Deficit (T-Maze): The NMDA receptor antagonist MK-801 is known to induce deficits in working memory. This compound was able to reverse these deficits in a T-maze spontaneous alternation task in mice, demonstrating its potential to ameliorate working memory impairments[1].

-

Novel Object Recognition (NOR): The NOR task is used to assess long-term episodic memory. Mice treated with this compound showed improved performance in this task, indicating an enhancement of long-term memory function[1].

Experimental Protocol: Novel Object Recognition (NOR) Task

-

Animal Model: Male C57BL/6 mice.

-

Habituation: Mice were habituated to the testing arena in the absence of objects.

-

Training (Familiarization) Phase: Mice were placed in the arena with two identical objects and the time spent exploring each object was recorded. BI 409306 or vehicle was administered before this phase.

-

Testing (Choice) Phase: After a retention interval (e.g., 24 hours), one of the familiar objects was replaced with a novel object. The time spent exploring the novel versus the familiar object was measured.

-

Analysis: A discrimination index, representing the preference for the novel object, was calculated.

Caption: this compound Preclinical Development Workflow.

Clinical Development

Based on the robust preclinical data, this compound advanced into clinical trials for both Alzheimer's disease and schizophrenia.

Phase I Studies

Multiple Phase I trials were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of this compound[2][7][8].

-

First-in-Human Trial (NCT01343706): This single ascending dose study established a good safety and tolerability profile, with the highest tolerated dose being 350 mg. The study also revealed that this compound was rapidly absorbed and eliminated. A key finding was the influence of cytochrome P450 2C19 (CYP2C19) genotype on the drug's metabolism, with poor metabolizers showing significantly higher plasma concentrations[2].

-

Proof-of-Mechanism Study: A subsequent Phase I study provided evidence of target engagement in humans. Following oral administration, this compound was detected in the CSF and produced a dose-dependent increase in CSF cGMP levels, confirming that the preclinical findings translated to humans[8].

Table 2: Summary of Phase I Clinical Trial Findings

| Trial Identifier | Population | Key Objectives | Key Findings | Reference |

| NCT01343706 | Healthy Males | Safety, Tolerability, PK | Generally safe and well-tolerated up to 350 mg; Rapid absorption and elimination; PK influenced by CYP2C19 genotype. | [2] |

| - | Healthy Males | PK, PD (Proof-of-Mechanism) | Crossed blood-CSF barrier; Dose-dependent increase in CSF cGMP levels. | [8] |

| Multiple Trials | Healthy Young & Elderly | Safety, Tolerability, PK (Multiple Doses) | Good safety and tolerability with multiple dosing; Eye disorders were the most common dose-dependent adverse events. | [7] |

Phase II Studies

Despite the promising Phase I results, the efficacy of this compound was not demonstrated in Phase II proof-of-concept studies.

Two Phase II studies (NCT02240693 and NCT02337907) were conducted in patients with prodromal and mild Alzheimer's disease, respectively[6]. A pooled analysis of the data from 457 patients showed no significant improvement in the primary endpoint, the Neuropsychological Test Battery (NTB) total composite score, after 12 weeks of treatment compared to placebo[6]. Secondary endpoints also showed no treatment benefit. As a result, Boehringer Ingelheim announced the discontinuation of the development of this compound for Alzheimer's disease in February 2018[5][9].

A Phase II trial (NCT02281773) evaluated this compound as a treatment for cognitive impairment associated with schizophrenia (CIAS)[10]. The study randomized 518 patients to receive various doses of this compound or placebo for 12 weeks. The trial did not meet its primary endpoint, which was a significant change from baseline in the MATRICS Consensus Cognitive Battery (MCCB) composite score[10][11]. While the drug was well-tolerated, the lack of efficacy led to a shift in focus for the compound's development[4].

Conclusion

The development of this compound represents a well-designed, hypothesis-driven drug discovery program. Based on a strong biological rationale, the compound was shown to be a potent and selective PDE9A inhibitor that engaged its target in the CNS and produced pro-cognitive effects in preclinical models. However, this preclinical efficacy did not translate into clinical benefit in Phase II trials for either Alzheimer's disease or schizophrenia. The story of this compound underscores the significant challenges in translating preclinical findings in cognitive enhancement to successful clinical outcomes in complex neuropsychiatric and neurodegenerative disorders. The data generated from its development, however, contribute valuable knowledge to the understanding of the cGMP signaling pathway and the complexities of clinical trial design for cognitive endpoints.

References

- 1. The Novel Phosphodiesterase 9A Inhibitor BI 409306 Increases Cyclic Guanosine Monophosphate Levels in the Brain, Promotes Synaptic Plasticity, and Enhances Memory Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First‐in‐human study assessing safety, tolerability and pharmacokinetics of BI 409306, a selective phosphodiesterase 9A inhibitor, in healthy males - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Rescue of Long-Term Potentiation in Alzheimer Diseased Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pardon Our Interruption [boehringer-ingelheim.com]

- 5. pmlive.com [pmlive.com]

- 6. Evaluation of the efficacy, safety and tolerability of orally administered BI 409306, a novel phosphodiesterase type 9 inhibitor, in two randomised controlled phase II studies in patients with prodromal and mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The safety, tolerability and pharmacokinetics of BI 409306, a novel and potent PDE9 inhibitor: Overview of three Phase I randomised trials in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phase I, randomized, proof-of-clinical-mechanism study assessing the pharmacokinetics and pharmacodynamics of the oral PDE9A inhibitor BI 409306 in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fiercebiotech.com [fiercebiotech.com]

- 10. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 21. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]

The PDE9A Inhibitor Osoresnontrine: A Deep Dive into its Modulation of the cGMP Signaling Pathway

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Osoresnontrine (BI 409306) is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, this compound elevates intracellular cGMP levels, thereby modulating the cGMP signaling pathway. This pathway plays a crucial role in various physiological processes, particularly in synaptic plasticity and cognitive function. This technical whitepaper provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on the cGMP signaling cascade. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathway and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the cGMP pathway with PDE9A inhibitors.

Introduction

The cyclic guanosine monophosphate (cGMP) signaling pathway is a ubiquitous intracellular second messenger system that governs a wide array of physiological functions, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.[1][2][3] In the central nervous system, the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP cascade is a key regulator of synaptic plasticity, a fundamental process for learning and memory.[2] Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, thereby terminating their signaling. PDE9A is a high-affinity, cGMP-specific PDE that is highly expressed in brain regions associated with cognition, such as the hippocampus and cortex.

This compound (BI 409306) has emerged as a potent and selective inhibitor of PDE9A.[4][5] Its mechanism of action centers on the elevation of intracellular cGMP levels, which in turn is hypothesized to enhance synaptic plasticity and improve cognitive function.[6][7] this compound has been investigated in clinical trials for cognitive impairment in schizophrenia and Alzheimer's disease.[5] This whitepaper will provide a comprehensive technical overview of the preclinical data supporting the effect of this compound on the cGMP signaling pathway.

Mechanism of Action: Modulation of the cGMP Signaling Pathway

This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of PDE9A. This inhibition leads to an accumulation of intracellular cGMP, which then acts on its downstream effectors, primarily cGMP-dependent protein kinase (PKG).

The cGMP Signaling Cascade

The canonical cGMP signaling pathway begins with the synthesis of cGMP from guanosine triphosphate (GTP) by guanylate cyclases (GCs). There are two major forms of GC: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides. In the brain, the NO-sGC pathway is particularly important for synaptic plasticity.

Once synthesized, cGMP can activate several downstream targets, including:

-

cGMP-dependent protein kinases (PKGs): These serine/threonine kinases phosphorylate a variety of substrate proteins, leading to changes in their activity and downstream cellular responses.[2]

-

Cyclic nucleotide-gated (CNG) ion channels: These channels are directly gated by cGMP, leading to changes in ion flux and membrane potential.

-

Phosphodiesterases (PDEs): cGMP can allosterically regulate the activity of other PDEs, creating a complex interplay between different cyclic nucleotide signaling pathways.

PDEs, including PDE9A, act as a crucial "off-switch" for cGMP signaling by hydrolyzing cGMP to the inactive 5'-GMP.

This compound's Point of Intervention

This compound, as a selective PDE9A inhibitor, directly targets the degradation of cGMP. By blocking PDE9A, this compound effectively increases the concentration and duration of the cGMP signal within the cell. This amplification of the cGMP signal is thought to be the primary mechanism underlying its therapeutic effects.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro PDE9A Inhibition

| Parameter | Species | Value (nM) | Reference |

| IC50 | Human | 65 | [4] |

| IC50 | Rat | 168 | [4] |

IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Effects on cGMP Levels in Rats

| Treatment Group | Brain Region | cGMP Increase (fold over vehicle) | Time Point (hours) | Reference |

| This compound (1 mg/kg, p.o.) | Prefrontal Cortex | ~1.5 | 1 | [4] |

| This compound (3 mg/kg, p.o.) | Prefrontal Cortex | ~2.0 | 1 | [4] |

| This compound (10 mg/kg, p.o.) | Prefrontal Cortex | ~2.5 | 1 | [4] |

| This compound (1 mg/kg, p.o.) | Cerebrospinal Fluid | ~2.0 | 2 | [4] |

| This compound (3 mg/kg, p.o.) | Cerebrospinal Fluid | ~3.5 | 2 | [4] |

| This compound (10 mg/kg, p.o.) | Cerebrospinal Fluid | ~5.0 | 2 | [4] |

p.o.: per os (by mouth).

Table 3: Preclinical Pharmacokinetic Parameters of this compound in Rodents

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| Mouse | 10 | p.o. | 1550 | 0.25 | 1.1 | 65 | [6] |

| Rat | 10 | p.o. | 850 | 0.5 | 1.5 | 50 | [6] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

In Vitro PDE9A Inhibition Assay (Fluorescence Polarization)

This protocol is based on a commercially available PDE9A assay kit.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE9A.

Principle: The assay measures the change in fluorescence polarization (FP) of a fluorescently labeled cGMP analog. In the absence of PDE9A activity, the small, fluorescently labeled cGMP rotates rapidly, resulting in a low FP signal. When PDE9A hydrolyzes the cGMP analog to 5'-GMP, the resulting fluorescent 5'-GMP binds to a larger binding agent, slowing its rotation and increasing the FP signal. Inhibitors of PDE9A will prevent this increase in FP.

Materials:

-

Recombinant human or rat PDE9A enzyme

-

FAM-labeled cGMP substrate

-

PDE assay buffer

-

Binding agent

-

This compound (or other test compounds)

-

384-well, black, low-volume microplates

-

Fluorescence polarization plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in PDE assay buffer.

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

PDE assay buffer

-

This compound dilution (or vehicle control)

-

Recombinant PDE9A enzyme

-

-

Initiation of Reaction: Add the FAM-labeled cGMP substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Termination and Detection: Add the binding agent to all wells to stop the reaction and allow for binding to the fluorescent 5'-GMP.

-

Measurement: Read the fluorescence polarization on a plate reader with appropriate filters for FAM.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo cGMP Measurement in Rat Brain and Cerebrospinal Fluid

This protocol is adapted from the methods described by Rosenbrock et al. (2019).[4]

Objective: To quantify the effect of orally administered this compound on cGMP levels in the prefrontal cortex and cerebrospinal fluid (CSF) of rats.

Animals: Male Sprague-Dawley rats.

Procedure:

-

Dosing: Administer this compound (or vehicle) orally by gavage at the desired doses.

-

Sample Collection:

-

CSF: At specified time points post-dosing, anesthetize the rats and collect CSF from the cisterna magna.

-

Brain Tissue: Immediately following CSF collection, euthanize the animals by microwave irradiation to prevent post-mortem changes in cyclic nucleotide levels. Dissect the prefrontal cortex on ice.

-

-

Sample Processing:

-

CSF: Immediately add a phosphodiesterase inhibitor (e.g., IBMX) to the CSF samples to prevent cGMP degradation.

-

Brain Tissue: Homogenize the prefrontal cortex tissue in an acidic buffer to precipitate proteins and extract cyclic nucleotides.

-

-

cGMP Quantification:

-

Centrifuge the brain homogenates and collect the supernatant.

-

Neutralize the pH of the CSF and brain extracts.

-

Measure cGMP concentrations in the processed samples using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis: Normalize the cGMP concentrations to the total protein content of the brain tissue samples. Express the results as fold change over the vehicle-treated control group.

Downstream Effects and Therapeutic Implications

The elevation of cGMP by this compound is expected to activate downstream effectors, most notably PKG. Activation of PKG can lead to the phosphorylation of a multitude of proteins involved in synaptic plasticity, such as the GluA1 subunit of the AMPA receptor, which is crucial for long-term potentiation (LTP). While direct quantitative data on this compound-induced PKG activation is limited in the public domain, the observed enhancement of LTP in hippocampal slices strongly suggests that this downstream pathway is engaged.

The therapeutic rationale for using this compound in cognitive disorders like schizophrenia and Alzheimer's disease is based on the hypothesis that enhancing cGMP-mediated synaptic plasticity can ameliorate the cognitive deficits associated with these conditions.

Conclusion

This compound is a potent and selective PDE9A inhibitor that effectively increases cGMP levels in the brain. Preclinical studies have demonstrated its ability to engage the cGMP signaling pathway, leading to enhanced synaptic plasticity. The quantitative data and experimental protocols presented in this whitepaper provide a solid foundation for understanding the mechanism of action of this compound and for designing future research in this area. Further investigation into the downstream effects of this compound on PKG and its substrates will provide a more complete picture of its pharmacological profile and its potential as a therapeutic agent for cognitive disorders.

References

- 1. youtube.com [youtube.com]

- 2. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. First‐in‐human study assessing safety, tolerability and pharmacokinetics of BI 409306, a selective phosphodiesterase 9A inhibitor, in healthy males - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer’s Disease with Antioxidant Capacities - PMC [pmc.ncbi.nlm.nih.gov]

Osoresnontrine's Role in Synaptic Plasticity and Long-Term Potentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osoresnontrine (BI 409306) is a selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[1] By preventing the degradation of cGMP, this compound elevates its intracellular levels, thereby modulating downstream signaling pathways crucial for synaptic plasticity and cognitive function.[1] Preclinical evidence strongly suggests that this compound enhances synaptic plasticity, particularly long-term potentiation (LTP), a cellular mechanism fundamental to learning and memory.[1][2] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its role in synaptic plasticity and LTP, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction to this compound and its Mechanism of Action

This compound is a novel therapeutic agent that has been investigated for its potential in treating cognitive impairments associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[3][4][5][6] Its primary mechanism of action is the potent and selective inhibition of PDE9A.[1] PDE9A is highly expressed in brain regions critical for cognition, including the hippocampus and cortex.[7][8] This enzyme plays a key role in regulating cGMP signaling cascades that are independent of the canonical nitric oxide (NO) pathway.[9]

The inhibition of PDE9A by this compound leads to an accumulation of cGMP in neurons.[1] This elevation of cGMP is believed to enhance glutamatergic neurotransmission and strengthen synaptic connections, processes that are fundamental to synaptic plasticity.[3]

The Role of this compound in Synaptic Plasticity and LTP

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is a primary experimental model for studying the synaptic basis of learning and memory.[10]

Preclinical studies have demonstrated that this compound facilitates synaptic plasticity by enhancing hippocampal LTP.[1] This effect is attributed to the increased cGMP levels, which modulate the N-methyl-D-aspartate (NMDA) receptor signaling pathway, a critical component in the induction of LTP.[8]

Quantitative Data on this compound's Effect on LTP

A key preclinical study by Rosenbrock et al. (2019) provides quantitative insights into the effects of this compound (BI 409306) on LTP in ex vivo rat hippocampal slices. The data demonstrates a significant enhancement of LTP in the presence of the compound.

| Treatment Group | Stimulation Protocol | Mean fEPSP Slope (% of Baseline) at 60 min post-HFS | Statistical Significance (p-value) vs. Vehicle |

| Vehicle | Weak High-Frequency Stimulation (wHFS) | 125.3 ± 4.5 | - |

| BI 409306 (1 µM) | Weak High-Frequency Stimulation (wHFS) | 158.7 ± 7.2 | < 0.01 |

| Vehicle | Strong High-Frequency Stimulation (sHFS) | 160.2 ± 5.8 | - |

| BI 409306 (1 µM) | Strong High-Frequency Stimulation (sHFS) | 185.4 ± 6.1 | < 0.05 |

Data summarized from Rosenbrock et al. (2019). fEPSP: field excitatory postsynaptic potential; HFS: high-frequency stimulation.

Signaling Pathways Modulated by this compound

The neurobiological effects of this compound are mediated through the modulation of the cGMP signaling cascade. Inhibition of PDE9A by this compound prevents the breakdown of cGMP, leading to its accumulation and the subsequent activation of downstream effectors, including cGMP-dependent protein kinase (PKG). This pathway ultimately influences the function of glutamate receptors, such as NMDA and AMPA receptors, which are pivotal for the induction and expression of LTP.

Experimental Protocols

The following protocols are based on the methodologies described in preclinical studies investigating the effects of PDE9 inhibitors on LTP.

Ex Vivo Hippocampal Slice Electrophysiology

Objective: To measure the effect of this compound on long-term potentiation (LTP) at the Schaffer collateral-CA1 synapse in rat hippocampal slices.

Materials:

-

Adult male Wistar rats (8-12 weeks old)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.4 KCl, 1 NaH2PO4, 25 NaHCO3, 2 CaCl2, 2 MgSO4, and 10 glucose, saturated with 95% O2/5% CO2.

-

This compound (BI 409306) stock solution

-

Vibratome for slicing

-

Submerged-type recording chamber

-

Glass microelectrodes (for recording) and bipolar tungsten electrodes (for stimulation)

-

Amplifier and data acquisition system

Procedure:

-

Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold aCSF.

-

Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.

-

A single slice is transferred to the recording chamber and continuously perfused with aCSF at 32°C.

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

A stable baseline of fEPSPs is recorded for at least 20 minutes by delivering single pulses at 0.05 Hz.

-

This compound or vehicle is bath-applied to the slice.

-

LTP is induced using either a weak high-frequency stimulation (wHFS; e.g., a single train of 100 Hz for 1 second) or a strong high-frequency stimulation (sHFS; e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).

-

fEPSPs are recorded for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

-

The fEPSP slope is analyzed and expressed as a percentage of the pre-HFS baseline.

Conclusion and Future Directions

This compound, through its selective inhibition of PDE9A, presents a promising mechanism for enhancing synaptic plasticity and cognitive function. The preclinical data robustly support its role in facilitating LTP by elevating intracellular cGMP levels. While clinical trials in Alzheimer's disease did not meet their primary endpoints, the investigation of this compound in other neurological conditions with cognitive deficits, such as schizophrenia, is ongoing.[3][4]

Future research should aim to further elucidate the precise downstream targets of the cGMP/PKG pathway modulated by this compound and explore its effects on other forms of synaptic plasticity, such as long-term depression (LTD). Additionally, investigating the impact of this compound on synaptic structure and dendritic spine morphology would provide a more comprehensive understanding of its pro-cognitive effects. The development of more specific and potent PDE9A inhibitors, along with a deeper understanding of the nuanced roles of cGMP signaling in different neuronal populations, will be crucial for the successful therapeutic application of this class of compounds.

References

- 1. The Novel Phosphodiesterase 9A Inhibitor BI 409306 Increases Cyclic Guanosine Monophosphate Levels in the Brain, Promotes Synaptic Plasticity, and Enhances Memory Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First‐in‐human study assessing safety, tolerability and pharmacokinetics of BI 409306, a selective phosphodiesterase 9A inhibitor, in healthy males - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boehringer Ingelheim refocuses PDE9 inhibition brain research on schizophrenia following results from Phase II Alzheimer's trials [prnewswire.com]

- 4. Pardon Our Interruption [boehringer-ingelheim.com]

- 5. Evaluation of the efficacy, safety and tolerability of orally administered BI 409306, a novel phosphodiesterase type 9 inhibitor, in two randomised controlled phase II studies in patients with prodromal and mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S31. ENHANCEMENT OF SYNAPTIC PLASTICITY BY COMBINATION OF PDE2 AND PDE9 INHIBITION PRESUMABLY VIA PRE- AND POST-SYNAPTIC MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of PDE9 in Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide [frontiersin.org]

- 10. Hippocampal long-term depression and long-term potentiation encode different aspects of novelty acquisition - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of BI-409306: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-409306 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE9A, BI-409306 elevates intracellular cGMP levels, a key second messenger in the nitric oxide (NO) signaling pathway, which is crucial for synaptic plasticity and cognitive function.[1][2] This mechanism of action generated significant interest in BI-409306 as a potential therapeutic agent for cognitive impairment associated with neurological and psychiatric disorders, leading to its investigation in Alzheimer's disease and schizophrenia.[1][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of BI-409306, summarizing key preclinical and clinical data.

Mechanism of Action

The primary mechanism of action of BI-409306 is the potent and selective inhibition of the PDE9A enzyme.[1] PDE9A is highly expressed in brain regions associated with cognition, such as the hippocampus and cortex, and exhibits the highest affinity for cGMP among all phosphodiesterases.[5] In the brain, neuronal activity, particularly through the activation of N-methyl-D-aspartate (NMDA) receptors, stimulates nitric oxide synthase (NOS) to produce nitric oxide (NO). NO, in turn, activates soluble guanylyl cyclase (sGC) to synthesize cGMP. By inhibiting PDE9A, BI-409306 prevents the degradation of cGMP, leading to its accumulation and the enhancement of downstream signaling pathways that are thought to underlie synaptic plasticity and memory formation.[1]

Preclinical Pharmacology

In Vitro Potency and Selectivity

BI-409306 has demonstrated potent inhibition of PDE9A in in vitro assays.[1]

| Target | Species | IC50 (nM) |

| PDE9A | Human | 65 |

| PDE9A | Rat | 168 |

| Table 1: In Vitro Inhibitory Potency of BI-409306.[1] |

In Vivo Pharmacodynamics and Efficacy

In rodent models, administration of BI-409306 led to a dose-dependent increase in cGMP concentrations in both the prefrontal cortex and cerebrospinal fluid (CSF).[1][6] This confirmed target engagement in the central nervous system. Furthermore, BI-409306 was shown to attenuate the reduction in striatal cGMP levels induced by the NMDA receptor antagonist MK-801, suggesting a direct impact on the targeted signaling pathway.[1]

BI-409306 demonstrated the ability to enhance long-term potentiation (LTP), a cellular correlate of learning and memory, in ex vivo rat hippocampal slices.[1] This enhancement was observed with both weak and strong tetanic stimulation, indicating a robust effect on synaptic plasticity.[1]

In behavioral studies, BI-409306 showed pro-cognitive effects. It reversed working memory deficits induced by MK-801 in a T-maze spontaneous alternation task in mice.[1] Additionally, it improved long-term memory in a novel object recognition task.[1] These findings provided a strong preclinical rationale for its development for cognitive disorders.

Human Pharmacokinetics and Metabolism

Phase I clinical trials in healthy male volunteers have characterized the pharmacokinetic profile of BI-409306.[2][3][7]

| Parameter | Value |

| Time to Maximum Plasma Concentration (Tmax) | < 1 hour |

| Elimination Half-life (t1/2) | 0.99 - 2.71 hours |

| Metabolism | Primarily via Cytochrome P450 2C19 (CYP2C19) |

| Table 2: Summary of BI-409306 Pharmacokinetics in Healthy Volunteers.[3][7][8] |

BI-409306 exhibits rapid absorption and elimination.[3] Its metabolism is significantly influenced by the genetic polymorphism of the CYP2C19 enzyme.[3] Individuals classified as poor metabolizers (PMs) of CYP2C19 show significantly higher systemic exposure (both Cmax and AUC) to BI-409306 compared to extensive metabolizers (EMs) at the same dose level.[3] A proof-of-mechanism study confirmed that BI-409306 efficiently crosses the blood-brain barrier, leading to dose-dependent increases in CSF cGMP levels in healthy volunteers.[2]

Clinical Trials

Alzheimer's Disease

Two Phase II, randomized, double-blind, placebo-controlled studies investigated the efficacy and safety of BI-409306 in patients with prodromal and mild Alzheimer's disease.[9][10] Despite a strong preclinical rationale, these trials did not meet their primary efficacy endpoints.[9][10] There was no significant improvement in cognition, as measured by the Neuropsychological Test Battery (NTB), in patients treated with BI-409306 compared to placebo.[9][10] Consequently, the development of BI-409306 for Alzheimer's disease was discontinued.

Schizophrenia

BI-409306 was also evaluated as a treatment for cognitive impairment associated with schizophrenia (CIAS) in a Phase II, randomized, double-blind, placebo-controlled trial.[4][11][12] This trial also failed to demonstrate a significant improvement in cognitive function, as measured by the MATRICS Consensus Cognitive Battery (MCCB), in patients receiving BI-409306 compared to placebo.[4][11]

Safety and Tolerability

Across the clinical trial program, BI-409306 was generally well-tolerated.[3][8][11] The most frequently reported adverse events were mild to moderate in intensity and included nervous system and eye disorders.[3]

Experimental Protocols

In Vitro PDE9A Inhibition Assay (Summary)

The inhibitory activity of BI-409306 on PDE9A was determined using in vitro enzymatic assays.[1] While specific proprietary details are not fully public, the general protocol involves incubating the recombinant human or rat PDE9A enzyme with its substrate, cGMP, in the presence of varying concentrations of BI-409306. The amount of remaining cGMP or the product of its hydrolysis, 5'-GMP, is then quantified to determine the inhibitory potency (IC50) of the compound.

References

- 1. The Novel Phosphodiesterase 9A Inhibitor BI 409306 Increases Cyclic Guanosine Monophosphate Levels in the Brain, Promotes Synaptic Plasticity, and Enhances Memory Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I, randomized, proof-of-clinical-mechanism study assessing the pharmacokinetics and pharmacodynamics of the oral PDE9A inhibitor BI 409306 in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First‐in‐human study assessing safety, tolerability and pharmacokinetics of BI 409306, a selective phosphodiesterase 9A inhibitor, in healthy males - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 21. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression of cGMP-specific phosphodiesterase 9A mRNA in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. First-in-human study assessing safety, tolerability and pharmacokinetics of BI 409306, a selective phosphodiesterase 9A inhibitor, in healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Phase IC Study Evaluating the Safety, Tolerability, Pharmacokinetics, and Cognitive Outcomes of BI 409306 in Patients with Mild-to-Moderate Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

Review of Osoresnontrine preclinical data

An In-depth Technical Review of Osoresnontrine (BI-409306) Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BI-409306) is a potent and selective phosphodiesterase 9A (PDE9A) inhibitor that has been investigated for its potential therapeutic effects in cognitive disorders, including schizophrenia and Alzheimer's disease.[1][2] Preclinical studies have demonstrated its ability to modulate cyclic guanosine monophosphate (cGMP) levels in the brain, enhance synaptic plasticity, and improve memory function in rodent models.[1][3] This technical guide provides a comprehensive review of the key preclinical data for this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Enzyme Inhibition

| Target | Species | IC50 (nM) |

| PDE9A | Human | 52 - 65 |

| PDE9A | Rat | 168 |

| PDE1A | Not Specified | 1,400 |

| PDE1C | Not Specified | 1,000 |

| PDE2A, 3A, 4B, 5A, 6AB, 7A, 10A | Not Specified | >10,000 |

Data sourced from Rosenbrock et al., 2019 and MedChemExpress.[1][4]

Table 2: In Vivo Effects on Brain cGMP Levels and Memory

| Experiment | Animal Model | Treatment | Outcome |

| cGMP Levels | Rat | This compound | Dose-dependent increase in cGMP in prefrontal cortex and cerebrospinal fluid.[1][3] |

| Working Memory | Mouse (MK-801-induced deficit) | This compound | Reversal of working memory deficits in the T-maze spontaneous alternation task.[1][3] |

| Long-Term Memory | Mouse | This compound | Improved long-term memory in the object recognition task.[1][3] |

| Synaptic Plasticity | Rat (hippocampal slices) | This compound (0.1, 0.3, or 1 µM) | Enhancement of long-term potentiation (LTP) induced by both weak and strong tetanic stimulation.[1][3] |

Experimental Protocols

In Vitro PDE9A Inhibition Assay

The inhibitory activity of this compound on PDE9A was determined using cytosolic extracts of Sf9 insect cells that were overexpressing the full-length human PDE9A. The concentration of the compound that resulted in 50% inhibition of the enzyme's activity (IC50) was calculated.[5]

Measurement of cGMP Levels in Rat Brain

To assess the in vivo target engagement of this compound, cGMP levels were measured in the prefrontal cortex and cerebrospinal fluid of rats following administration of the compound.[1][3]

Ex Vivo Long-Term Potentiation (LTP) in Rat Hippocampal Slices

To evaluate the effect of this compound on synaptic plasticity, LTP was induced in ex vivo hippocampal slices from rats. The compound (at concentrations of 0.1, 0.3, or 1 µM) or a vehicle control was applied to the slices. LTP was induced using either a weak or a strong tetanic stimulation protocol.[3]

Rodent Behavioral Models of Memory

-

T-Maze Spontaneous Alternation Task (Working Memory): This task was used to assess working memory in mice. Memory deficits were induced using the NMDA receptor antagonist MK-801. The ability of this compound to reverse these deficits was then evaluated.[1][3]

-

Object Recognition Task (Long-Term Memory): This task was employed to investigate the effect of this compound on long-term memory in mice.[1][3]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in enhancing synaptic plasticity and memory.

Experimental Workflow for Preclinical Assessment

Caption: Workflow of preclinical studies for this compound.

References

- 1. The Novel Phosphodiesterase 9A Inhibitor BI 409306 Increases Cyclic Guanosine Monophosphate Levels in the Brain, Promotes Synaptic Plasticity, and Enhances Memory Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer’s Disease with Antioxidant Capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for a Representative VMAT2 Inhibitor (Osoresnontrine)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of hypothetical in vitro experimental protocols for characterizing a Vesicular Monoamine Transporter 2 (VMAT2) inhibitor, referred to here as Osoresnontrine. The described methodologies are based on established assays for evaluating VMAT2 binding, inhibition of monoamine uptake, and cellular dopamine release.

Introduction

Vesicular Monoamine Transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine, norepinephrine, serotonin, and histamine, into synaptic vesicles for subsequent release.[1][2] VMAT2 inhibitors block this process, leading to a depletion of vesicular monoamines.[3] This mechanism is therapeutically relevant in various neurological and psychiatric disorders. The following protocols outline key in vitro assays to determine the pharmacological profile of a putative VMAT2 inhibitor like this compound.

Key In Vitro Assays

A comprehensive in vitro evaluation of a VMAT2 inhibitor typically involves the following assays:

-

VMAT2 Binding Assay: To determine the affinity of the compound for the VMAT2 protein.

-

Vesicular Monoamine Uptake Assay: To functionally assess the compound's ability to inhibit the transport of monoamines into vesicles.

-

Cellular Dopamine Release Assay: To measure the effect of the compound on dopamine levels in a cellular model.

VMAT2 Binding Assay

This assay determines the binding affinity (Ki) of this compound to VMAT2 by measuring its ability to displace a radiolabeled ligand, such as [³H]dihydrotetrabenazine ([³H]DHTBZ), from membranes prepared from VMAT2-expressing cells or tissues.

Experimental Protocol

a. Membrane Preparation (from rat striatum):

-

Dissect rat striata on ice and homogenize in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and determine the protein concentration using a BCA protein assay.

b. Binding Reaction:

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of striatal membranes (50-100 µg of protein).

-

25 µL of [³H]DHTBZ (final concentration ~2 nM).

-

25 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control.

-

For non-specific binding, add a high concentration of a known VMAT2 inhibitor like tetrabenazine (10 µM).

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

c. Detection:

-

Terminate the binding reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

d. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]DHTBZ binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation

| Compound | IC₅₀ (nM) | Ki (nM) |

| This compound | 5.2 | 1.8 |

| Tetrabenazine (Control) | 3.8 | 1.3 |

Vesicular Monoamine Uptake Assay

This functional assay measures the ability of this compound to inhibit the uptake of a radiolabeled monoamine, such as [³H]dopamine, into synaptic vesicles.

Experimental Protocol

a. Synaptosome Preparation:

-

Prepare rat striatal synaptosomes as described in the VMAT2 Binding Assay protocol.

-

Resuspend the final pellet in a Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4) containing a monoamine oxidase (MAO) inhibitor (e.g., 10 µM pargyline) and ascorbic acid (0.2 mg/mL).[4]

b. Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal preparation (50-100 µg protein) with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle for 10 minutes at 37°C.

-

Initiate the uptake by adding [³H]dopamine (final concentration ~10 nM).

-

Incubate for 5 minutes at 37°C.

-

Terminate the uptake by adding 3 mL of ice-cold Krebs-Ringer buffer and rapid filtration through GF/B filters.

-

Wash the filters three times with ice-cold buffer.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Determine non-specific uptake in the presence of a high concentration of a known VMAT2 inhibitor (e.g., 10 µM reserpine).

c. Data Analysis:

-

Calculate the specific uptake of [³H]dopamine.

-

Determine the IC₅₀ value for the inhibition of dopamine uptake by this compound using non-linear regression.

Hypothetical Data Presentation

| Compound | [³H]Dopamine Uptake IC₅₀ (nM) |

| This compound | 8.5 |

| Reserpine (Control) | 4.1 |

Cellular Dopamine Release Assay using PC12 Cells

This cell-based assay assesses the functional consequence of VMAT2 inhibition by measuring the levels of dopamine and its metabolites in a cell line that synthesizes and stores dopamine, such as rat pheochromocytoma (PC12) cells.[5][6][7]

Experimental Protocol

a. Cell Culture:

-

Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

For differentiation, treat cells with Nerve Growth Factor (NGF, 50 ng/mL) for 48-72 hours.

b. Drug Treatment:

-

Plate differentiated PC12 cells in 24-well plates.

-

Incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 24 hours.[8]

c. Sample Collection and Analysis:

-

Collect the cell culture medium to measure extracellular dopamine levels.

-

Lyse the cells with a suitable lysis buffer to measure intracellular dopamine content.

-

Analyze dopamine concentrations in the medium and cell lysates using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

Measure the concentrations of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), to assess dopamine turnover.

d. Data Analysis:

-

Normalize dopamine and metabolite levels to the total protein content in the cell lysates.

-

Compare the levels of intracellular and extracellular dopamine and metabolites between this compound-treated and vehicle-treated cells.

Hypothetical Data Presentation

| Treatment (1 µM) | Intracellular Dopamine (% of Control) | Extracellular Dopamine (% of Control) | DOPAC (% of Control) | HVA (% of Control) |

| This compound | 35% | 150% | 180% | 165% |

| Tetrabenazine | 40% | 145% | 175% | 160% |

Visualizations

Caption: Signaling pathway of VMAT2 inhibition by this compound.

Caption: Workflow for in vitro characterization of this compound.

Caption: Logical relationship of experimental outcomes.

References

- 1. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Localization and Expression of VMAT2 Aross Mammalian Species: A Translational Guide for Its Visualization and Targeting in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors [mdpi.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for In Vivo Administration of Osoresnontrine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and administration of Osoresnontrine (BI-409306), a potent and selective phosphodiesterase 9A (PDE9A) inhibitor, for in vivo experimental studies. The following sections include information on the compound's solubility, recommended vehicle formulations, and step-by-step procedures for preparing dosing solutions suitable for oral gavage in rodent models.

Physicochemical Properties and Solubility

This compound is a synthetic compound with a molecular weight of 311.34 g/mol . Its solubility is a critical factor for the preparation of dosing solutions for in vivo studies. The compound exhibits good solubility in dimethyl sulfoxide (DMSO).

Table 1: Solubility of this compound

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 75 mg/mL | AbMole BioScience[1] |

| Dimethyl Sulfoxide (DMSO) | >100 mM | Abcam[2] |

Recommended Vehicle Formulations for In Vivo Studies

The selection of an appropriate vehicle is crucial for ensuring the stability and bioavailability of this compound upon administration. Based on available data for this compound and other PDE9 inhibitors, several vehicle formulations can be utilized for oral administration in animal models.

Table 2: Recommended Vehicle Formulations for this compound

| Protocol | Vehicle Composition | Achievable Concentration | Notes | Source |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.03 mM) | Results in a clear solution. | MedChemExpress[3] |

| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.03 mM) | Results in a clear solution. | MedChemExpress[3] |

| 3 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL (8.03 mM) | Results in a clear solution; may require warming. Caution is advised for dosing periods longer than two weeks. | MedChemExpress[3] |

Experimental Protocols

The following protocols provide step-by-step instructions for the preparation of this compound dosing solutions for in vivo experiments, primarily for oral gavage in mice.

Protocol 1: PEG300 and Tween-80 Based Formulation

This protocol is suitable for achieving a clear solution for oral administration.

Materials:

-

This compound (BI-409306) powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Saline solution (0.9% NaCl)

-

Sterile tubes and pipettes

-

Vortex mixer and/or sonicator

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO. Gentle warming or sonication can be used to aid dissolution.

-

Prepare the vehicle mixture. In a sterile tube, combine the vehicle components in the following volumetric ratios: 40% PEG300, 5% Tween-80, and 45% Saline.

-

Prepare the final dosing solution. Add the this compound stock solution to the vehicle mixture to achieve a final DMSO concentration of 10%. For example, to prepare 1 mL of the final solution, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the pre-mixed vehicle.

-

Mix thoroughly. Vortex the final solution until it is clear and homogenous. If precipitation or phase separation occurs, gentle warming and/or sonication can be applied.

-

Administration. The freshly prepared solution should be used for oral gavage on the same day.

Protocol 2: SBE-β-CD Based Formulation

This formulation utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance the solubility of this compound.

Materials:

-

This compound (BI-409306) powder

-

Dimethyl sulfoxide (DMSO)

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD)

-

Saline solution (0.9% NaCl)

-

Sterile tubes and pipettes

-

Vortex mixer and/or sonicator

Procedure:

-

Prepare a 20% SBE-β-CD solution in saline. Dissolve 2 g of SBE-β-CD in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.

-

Prepare a stock solution of this compound in DMSO. For instance, create a 25 mg/mL stock solution by dissolving 25 mg of this compound in 1 mL of DMSO.

-

Prepare the final dosing solution. Add the this compound stock solution to the 20% SBE-β-CD solution to achieve a final DMSO concentration of 10%. For example, to make 1 mL of the final solution, mix 100 µL of the 25 mg/mL this compound stock solution with 900 µL of the 20% SBE-β-CD solution.

-

Mix thoroughly. Vortex the solution until it is clear and homogenous.

-

Administration. It is recommended to use the freshly prepared solution for in vivo experiments on the day of preparation.

Visualization of Key Processes

This compound's Mechanism of Action: PDE9 Inhibition

This compound is a selective inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various cellular signaling pathways. By inhibiting PDE9A, this compound increases intracellular levels of cGMP, thereby potentiating cGMP-mediated signaling. This mechanism is thought to enhance synaptic plasticity and improve cognitive function, which is the rationale for its investigation in neurological and psychiatric disorders.

Caption: Signaling pathway illustrating the mechanism of action of this compound as a PDE9A inhibitor.

Experimental Workflow for Oral Gavage in Mice

The following diagram outlines the general workflow for preparing and administering this compound via oral gavage in a mouse model.

Caption: Experimental workflow for the preparation and oral administration of this compound.

References

Application Notes and Protocols for Osoresnontrine in Mouse Cognitive Tasks

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for utilizing Osoresnontrine (BI 409306), a potent and selective phosphodiesterase 9A (PDE9A) inhibitor, in mouse models of cognition. The following sections detail the mechanism of action, dosing information, and step-by-step protocols for key behavioral assays.

Mechanism of Action

This compound is a selective inhibitor of phosphodiesterase 9A (PDE9A).[1] PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a crucial second messenger in neuronal signaling pathways. By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation in brain regions associated with cognition.[2][3] Elevated cGMP levels are believed to enhance synaptic plasticity, a fundamental process for learning and memory, by strengthening glutamatergic signaling pathways.[4][5] Preclinical studies have demonstrated that this compound increases cGMP levels in the brain, facilitates long-term potentiation (LTP) in the hippocampus, and improves performance in cognitive tasks assessing working and episodic memory in rodents.[2][3]

Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer’s Disease with Antioxidant Capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Mapping new pharmacological interventions for cognitive function in Alzheimer’s disease: a systematic review of randomized clinical trials [frontiersin.org]

Application Notes and Protocols for Osoresnontrine in the Morris Water Maze Test

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osoresnontrine (BI 409306) is a selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE9A, this compound increases intracellular cGMP levels, which is believed to enhance synaptic plasticity and improve cognitive function.[1][2] Preclinical studies have suggested that PDE9 inhibitors can improve memory performance in rodent models.[1] The Morris water maze (MWM) is a widely used behavioral assay to assess spatial learning and memory in rodents, making it a valuable tool for evaluating the efficacy of cognitive enhancers like this compound.[3]

These application notes provide a detailed protocol for utilizing this compound in the MWM test, based on established methodologies for PDE9 inhibitors. Due to the limited publicly available data on this compound specifically in the MWM, this protocol incorporates representative data from a similar selective PDE9A inhibitor, PF-04447943, to illustrate the expected outcomes.[4]

Signaling Pathway of PDE9A Inhibition

The mechanism of action of this compound involves the modulation of the nitric oxide (NO)-cGMP signaling pathway within neurons. This pathway is crucial for synaptic plasticity, a cellular mechanism underlying learning and memory.

Caption: PDE9A Inhibition Signaling Pathway.

Experimental Protocols

Animals

-

Species: Male Wistar rats (or other appropriate rodent strain)

-

Age: 8-10 weeks

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle, with food and water available ad libitum. Animals should be housed individually to prevent fighting and stress.

Morris Water Maze Apparatus

-

A circular pool (approximately 1.5-2.0 meters in diameter) filled with water maintained at 22-25°C.

-

The water is made opaque using non-toxic white paint or a powdered milk solution.

-

A hidden escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.

-

The pool should be located in a room with various distal visual cues (e.g., posters, shapes on the walls) to aid in spatial navigation.

-

A video tracking system (e.g., ANY-maze, EthoVision) is used to record and analyze the animal's swimming path, latency to find the platform, and time spent in different quadrants.

Experimental Design for Scopolamine-Induced Amnesia Model

This protocol is designed to assess the ability of this compound to reverse cognitive deficits induced by scopolamine, a muscarinic antagonist known to impair learning and memory.

-

Groups:

-

Vehicle + Vehicle: Control group receiving vehicle for both the drug and scopolamine.

-

Vehicle + Scopolamine: Group receiving vehicle for the drug and scopolamine to induce amnesia.

-

This compound (Low Dose) + Scopolamine: Group receiving a low dose of this compound and scopolamine.

-

This compound (High Dose) + Scopolamine: Group receiving a high dose of this compound and scopolamine.

-

Positive Control (e.g., Donepezil) + Scopolamine: Group receiving a known cognitive enhancer and scopolamine.

-

-

Drug Administration (based on representative PDE9A inhibitor data):

-

This compound: Administered subcutaneously (s.c.) at doses of 3.2 mg/kg and 10 mg/kg.[4]

-

Scopolamine: Administered s.c. at a dose of 0.32 mg/kg.[4]

-

Vehicle: Saline or other appropriate vehicle.

-

Timing: this compound (or vehicle) is administered 60 minutes prior to the first trial of each day. Scopolamine (or vehicle) is administered 30 minutes after the this compound injection (i.e., 30 minutes before the first trial).[4]

-

Morris Water Maze Procedure

The MWM test typically consists of three phases: a visible platform training phase, a hidden platform acquisition phase, and a probe trial phase.

-

Phase 1: Visible Platform Training (1 day)

-

The platform is made visible by attaching a brightly colored flag or raising it above the water surface.

-

Each rat undergoes four trials per day.

-

For each trial, the rat is gently placed into the water at one of four randomly chosen starting positions (North, South, East, West), facing the pool wall.

-

The rat is allowed to swim and find the visible platform. The maximum trial duration is 60-90 seconds.

-

If the rat fails to find the platform within the allotted time, it is gently guided to it.

-

The rat is allowed to remain on the platform for 15-30 seconds before being removed, dried, and returned to its home cage.

-

The inter-trial interval is typically 15-20 minutes. This phase is to ensure that the animals are not visually impaired and are motivated to escape the water.

-

-

Phase 2: Hidden Platform Acquisition (4-5 days)

-

The flag is removed, and the platform is submerged.

-

The procedure is the same as the visible platform training, with four trials per day.

-

The location of the hidden platform remains constant throughout this phase.

-

The starting position is varied for each trial.

-

The primary measures are escape latency (time to find the platform) and path length.

-

-

Phase 3: Probe Trial (1 day)

-

24 hours after the last acquisition trial, the platform is removed from the pool.

-

Each rat is allowed to swim freely for 60 seconds.

-

The key measures are the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location. This trial assesses the animal's spatial memory for the platform's location.

-

Data Presentation

The quantitative data from the MWM experiment should be summarized in tables for clear comparison between the experimental groups.

Table 1: Representative Data for Hidden Platform Acquisition Phase (Average Path Length in cm)

| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 |

| Vehicle + Vehicle | 450 ± 50 | 300 ± 40 | 200 ± 30 | 150 ± 25 |

| Vehicle + Scopolamine | 600 ± 60 | 580 ± 55 | 550 ± 50 | 530 ± 48 |

| PF-04447943 (3.2 mg/kg) + Scopolamine | 590 ± 58 | 450 ± 50 | 350 ± 40 | 280 ± 35 |

| PF-04447943 (10 mg/kg) + Scopolamine | 580 ± 55 | 420 ± 45 | 310 ± 38 | 250 ± 30 |

| Donepezil (1.0 mg/kg) + Scopolamine | 595 ± 60 | 430 ± 48 | 320 ± 39 | 260 ± 32* |

*Data are presented as mean ± SEM. *p < 0.01 compared with the Vehicle + Scopolamine group. This data is representative and based on the performance of a similar PDE9A inhibitor, PF-04447943.[4]

Table 2: Representative Data for Probe Trial Phase

| Treatment Group | Time in Target Quadrant (%) | Platform Location Crossings |

| Vehicle + Vehicle | 45 ± 5 | 4.5 ± 0.8 |

| Vehicle + Scopolamine | 28 ± 4 | 1.8 ± 0.5 |

| PF-04447943 (3.2 mg/kg) + Scopolamine | 38 ± 4 | 3.5 ± 0.6 |

| PF-04447943 (10 mg/kg) + Scopolamine | 42 ± 5 | 4.0 ± 0.7 |

| Donepezil (1.0 mg/kg) + Scopolamine | 40 ± 4.5 | 3.8 ± 0.7 |

*Data are presented as mean ± SEM. *p < 0.05 compared with the Vehicle + Scopolamine group. This data is representative and based on the expected outcomes for a PDE9A inhibitor.

Experimental Workflow

References

- 1. First‐in‐human study assessing safety, tolerability and pharmacokinetics of BI 409306, a selective phosphodiesterase 9A inhibitor, in healthy males - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the efficacy, safety and tolerability of orally administered BI 409306, a novel phosphodiesterase type 9 inhibitor, in two randomised controlled phase II studies in patients with prodromal and mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Osoresnontrine in Novel Object Recognition Tasks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osoresnontrine (BI 409306) is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE9A, this compound elevates intracellular cGMP levels in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.[1][2] This modulation of the cGMP signaling pathway is believed to enhance synaptic plasticity, a fundamental cellular mechanism underlying learning and memory.[1][3][4][5] Preclinical studies have demonstrated the potential of this compound to improve cognitive function in various animal models, including the novel object recognition (NOR) task, which assesses episodic and working memory.[1][2]

These application notes provide a comprehensive overview of the use of this compound in the NOR task, including its mechanism of action, detailed experimental protocols, and representative data.

Mechanism of Action: Enhancing Synaptic Plasticity through cGMP Modulation

This compound's pro-cognitive effects are mediated through the potentiation of the cGMP signaling cascade. The proposed mechanism involves the following key steps:

-

Inhibition of PDE9A: this compound selectively binds to and inhibits the catalytic activity of PDE9A.

-

Elevation of cGMP: This inhibition leads to an accumulation of intracellular cGMP in neurons.

-

Activation of Downstream Effectors: Increased cGMP levels activate downstream signaling molecules, including protein kinase G (PKG).

-

Phosphorylation of CREB: Activated PKG can, among other targets, lead to the phosphorylation of the cAMP response element-binding protein (CREB).[6]

-

Gene Expression and Synaptic Plasticity: Phosphorylated CREB acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity, such as brain-derived neurotrophic factor (BDNF). This ultimately leads to the strengthening of synaptic connections, a process known as long-term potentiation (LTP), which is crucial for memory formation.[3][6]

Signaling Pathway Diagram

References